VX-950(Telaprevir)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telaprevir, marketed under the brand names Incivek and Incivo, is a pharmaceutical drug used for the treatment of hepatitis C. It was co-developed by Vertex Pharmaceuticals and Johnson & Johnson. This compound is particularly effective against hepatitis C genotype 1 viral infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of telaprevir involves several key steps, including biocatalytic desymmetrization and multicomponent reactions. One efficient synthesis method features a biocatalytic desymmetrization and two multicomponent reactions as the key steps . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented in this method .
Industrial Production Methods: Industrial production methods for telaprevir involve the preparation of intermediates through condensation reactions. The raw materials used are simple and easy to obtain, and the reaction conditions are mild, making the process suitable for industrial application .
化学反应分析
Types of Reactions: Telaprevir undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the synthesis of telaprevir include pyrazine-2-carbonylamino, cyclohexyl, and other organic compounds. The reaction conditions are typically mild, involving biocatalytic and multicomponent reactions .
Major Products: The major product formed from these reactions is telaprevir itself, which is a hydrophobic but orally active peptidomimetic compound .
科学研究应用
Telaprevir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, telaprevir serves as a model compound for studying protease inhibitors and their synthetic routes .
Biology: In biology, telaprevir is used to study the mechanisms of viral replication and the role of protease enzymes in this process .
Medicine: In medicine, telaprevir is primarily used for the treatment of chronic hepatitis C virus infections. It is used in combination with other antivirals to achieve a sustained virologic response .
Industry: In the pharmaceutical industry, telaprevir is used as a reference compound for the development of new antiviral drugs .
作用机制
Telaprevir exerts its effects by inhibiting the NS3/4A serine protease enzyme, which is essential for the replication of the hepatitis C virus . By inhibiting this enzyme, telaprevir prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral replication cycle . The molecular targets involved in this process include the NS3/4A protease enzyme and its catalytic triad consisting of histidine, aspartate, and serine .
相似化合物的比较
- Boceprevir
- Simeprevir
- Grazoprevir
Comparison: Telaprevir is unique among protease inhibitors due to its specific inhibition of the NS3/4A serine protease enzyme in hepatitis C virus genotype 1 . Compared to boceprevir and simeprevir, telaprevir has shown higher efficacy in achieving sustained virologic response when used in combination with peginterferon and ribavirin . Grazoprevir, another protease inhibitor, also targets the NS3/4A enzyme but has a different resistance profile and pharmacokinetic properties .
属性
IUPAC Name |
2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870348 |
Source
|
Record name | 2-(2-{2-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetamido}-3,3-dimethylbutanoyl)-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]octahydrocyclopenta[c]pyrrole-1-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。